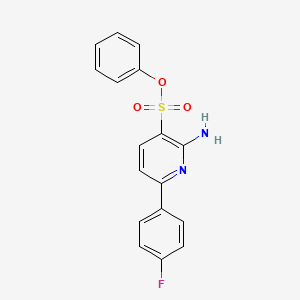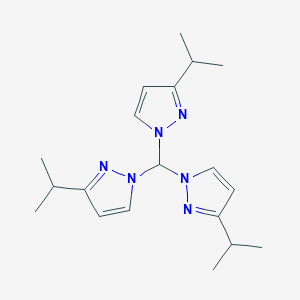![molecular formula C10H9NO B12585744 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine CAS No. 610769-81-8](/img/structure/B12585744.png)
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine is a heterocyclic compound that features a fused ring system combining cyclopentane, pyrrole, and oxazine rings.
Méthodes De Préparation
The synthesis of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be achieved through several routes. One notable method involves the diastereoselective synthesis via C-H functionalization. This approach uses a metal-free, benzoic acid-catalyzed reaction of tetrahydroisoquinoline or trypoline with aldehydes under mild conditions . The reaction conditions are typically mild, and the process can be carried out in a one-pot protocol, making it efficient for laboratory synthesis .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production techniques in the future.
Analyse Des Réactions Chimiques
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-C][1,4]benzoxazine: Similar in structure but with a benzene ring fused to the oxazine ring.
Cyclopenta[2,3]pyrrolo[2,1-C][1,4]thiazine: Contains a sulfur atom in place of the oxygen atom in the oxazine ring.
Pyrrolo[2,1-C][1,4]diazine: Features a nitrogen atom in place of the oxygen atom in the oxazine ring.
Propriétés
Numéro CAS |
610769-81-8 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
11-oxa-8-azatricyclo[6.4.0.01,5]dodeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-9-3-5-11-6-7-12-8-10(9,11)4-1/h1-7H,8H2 |
Clé InChI |
WKEVDPDZFMHMHY-UHFFFAOYSA-N |
SMILES canonique |
C1C23C=CC=C2C=CN3C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)
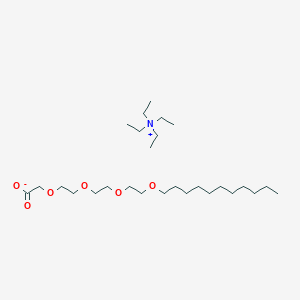


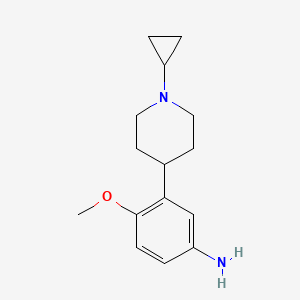
![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)

![Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether](/img/structure/B12585704.png)

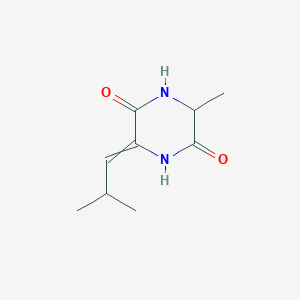
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)
![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)
